2-Methoxy-4-fluorobenzotrifluoride

説明

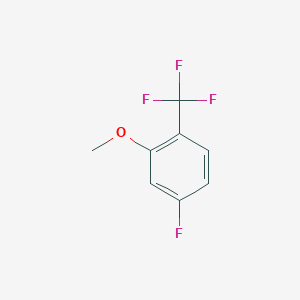

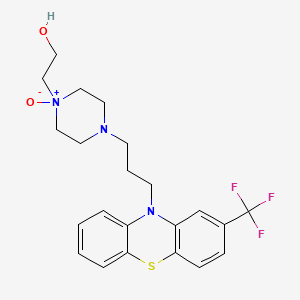

2-Methoxy-4-fluorobenzotrifluoride, also known as 4-fluoro-2-methoxy-1-(trifluoromethyl)benzene, is a chemical compound with the CAS Number: 1114809-20-9 . It has a molecular weight of 194.13 . It is in liquid form at room temperature .

Molecular Structure Analysis

The Inchi Code for 2-Methoxy-4-fluorobenzotrifluoride is1S/C8H6F4O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 . This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

2-Methoxy-4-fluorobenzotrifluoride is a liquid at room temperature . It has a molecular weight of 194.13 . The compound is stored at a temperature of 2-8°C .科学的研究の応用

UV Stability and Photoresponsive Behavior of Fluorinated Liquid Crystals

2-Methoxy-4-fluorobenzotrifluoride plays a crucial role in the study of fluorinated liquid crystals, particularly in understanding their UV stability and photoresponsive behavior. Researchers have utilized computational methods to analyze the spectral shifts in the UV–visible region for liquid crystals containing this compound. These analyses provide insights into the electronic transitions, absorption wavelength, and the energies of the highest occupied and lowest unoccupied molecular orbitals. The findings are pivotal for enhancing the UV stability of these molecules while maintaining their conductivity, which is essential for various applications, including display technologies and optical devices (Praveen & Ojha, 2012).

Ordering and Molecular Interactions in Liquid Crystals

Another significant application involves the computational analysis of molecular ordering in nematic and smectic phases of fluorinated mesogens. By evaluating the atomic charges and dipole components, researchers can better understand the long-range intermolecular interactions and configurational probabilities at phase transition temperatures. These studies contribute to modeling the structures of liquid crystals and can influence the design of materials with tailored mesophase properties, which are crucial for the development of advanced liquid crystal displays (Ojha & Pisipati, 2003).

Enhancement of Triplet Activity in Organic Phosphors

In the realm of organic phosphors, modifications to 2-methoxy-4-fluorobenzotrifluoride derivatives have shown to significantly enhance triplet quantum yields. This advancement is particularly noteworthy for the development of heavy-atom-free difluoroboron dibenzoylmethane complexes, which exhibit increased fluorescence efficiency. These findings are instrumental for applications in imaging, sensing, and illumination, where high fluorescence yield and stability are desired (Huang et al., 2018).

pH-sensitive Fluorescent Behavior

Research on fluorophores incorporating 2-methoxy-4-fluorobenzotrifluoride has led to the development of compounds with pH-sensitive fluorescent behavior. Such molecules exhibit dual-emission properties in aqueous systems, making them valuable for biological imaging and sensor applications. The ability to monitor pH changes in real-time with high specificity is crucial for various fields, including biochemistry and environmental monitoring (Zheng et al., 2006).

Fluorescence Monitoring of Chemical Reactions

Additionally, 2-methoxy-4-fluorobenzotrifluoride derivatives have been employed as fluorogenic aldehydes for monitoring aldol reactions. This innovative approach allows for the real-time observation of reaction progress through fluorescence changes, facilitating the screening of catalysts and optimization of reaction conditions. Such methodologies are invaluable for accelerating the development of efficient synthetic processes in organic chemistry (Guo & Tanaka, 2009).

Safety and Hazards

特性

IUPAC Name |

4-fluoro-2-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCAGYSUZGNWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240283 | |

| Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1114809-20-9 | |

| Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine](/img/structure/B1441856.png)

![N-{3-[(chloroacetyl)amino]phenyl}benzamide](/img/structure/B1441871.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)